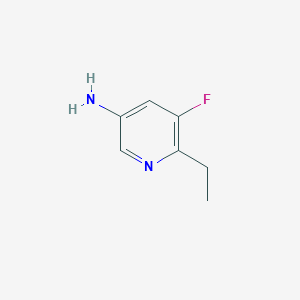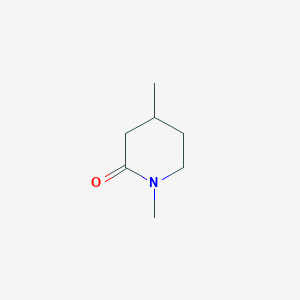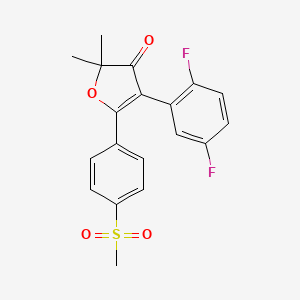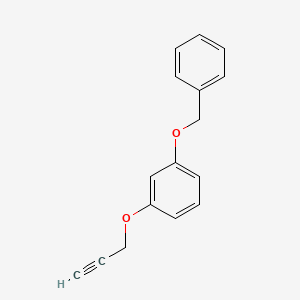
1-(Benzyloxy)-3-(prop-2-yn-1-yloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-3-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C16H14O2 It is a derivative of benzene, featuring both benzyloxy and prop-2-yn-1-yloxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-(prop-2-yn-1-yloxy)benzene typically involves the reaction of 1,3-dihydroxybenzene with benzyl bromide and propargyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions usually require heating to facilitate the substitution reactions, resulting in the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzyloxy)-3-(prop-2-yn-1-yloxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, bromine for bromination.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitrobenzene derivatives, sulfonic acids, bromobenzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-3-(prop-2-yn-1-yloxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(Benzyloxy)-3-(prop-2-yn-1-yloxy)benzene involves its interaction with various molecular targets. The benzyloxy and prop-2-yn-1-yloxy groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, and other proteins, thereby modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Benzyl Propargyl Ether: Similar in structure but lacks the additional benzyloxy group.
1-(Benzyloxy)-2-(prop-2-yn-1-yloxy)benzene: Positional isomer with different substitution pattern on the benzene ring.
1-(Benzyloxy)-4-(prop-2-yn-1-yloxy)benzene: Another positional isomer with substitutions at different positions.
Uniqueness: 1-(Benzyloxy)-3-(prop-2-yn-1-yloxy)benzene is unique due to the specific positioning of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its isomers and analogs. This uniqueness makes it a valuable compound for targeted research and application development.
Eigenschaften
Molekularformel |
C16H14O2 |
|---|---|
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
1-phenylmethoxy-3-prop-2-ynoxybenzene |
InChI |
InChI=1S/C16H14O2/c1-2-11-17-15-9-6-10-16(12-15)18-13-14-7-4-3-5-8-14/h1,3-10,12H,11,13H2 |
InChI-Schlüssel |
KHZQAVNJZUGXFB-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC1=CC(=CC=C1)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


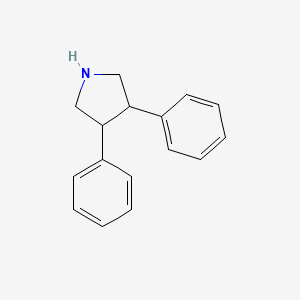

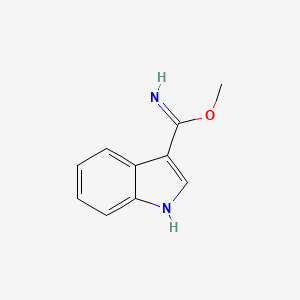



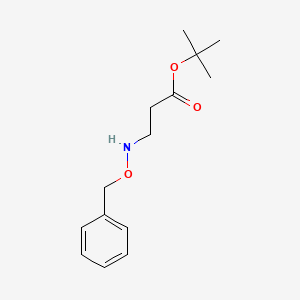
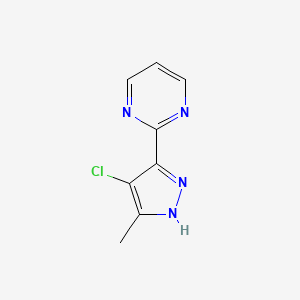
![3-bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13984476.png)
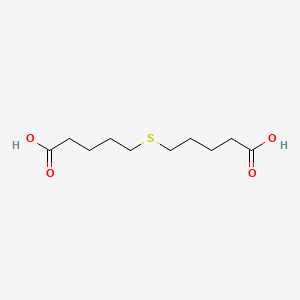
![8-isopropyl-5-methyl-2-methylsulphanyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13984488.png)
